2-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid
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Overview
Description
2-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid is a chemical compound with the molecular formula C7H10N2O4. It is characterized by the presence of an oxadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom.
Mechanism of Action
Target of Action
Oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy .
Mode of Action
It’s known that oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak o–n bond, which is actively employed in organic synthesis .
Biochemical Pathways
Oxadiazoles are known to be physiologically active heterocyclic compounds with a vast sphere of biological activities, including anticancer .
Pharmacokinetics
The compound is a powder at room temperature , which suggests it could be administered orally and absorbed in the gastrointestinal tract.
Result of Action
Oxadiazole derivatives have shown promising results in in-vitro anti-cancer activities .
Action Environment
The compound is stable at room temperature , suggesting it could be stable under a variety of environmental conditions.
Biochemical Analysis
Cellular Effects
Oxadiazoles have been reported to exhibit a range of biological activities, including anticancer, antidiabetic, antiviral, anti-inflammatory, antibacterial, antifungal, antimycobacterial, analgesic, and anticonvulsant properties . These activities suggest that 2-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid could potentially influence cell function and impact various cellular processes.
Molecular Mechanism
It is known that oxadiazoles can interact with various biomolecules through hydrogen bonding . This could potentially lead to enzyme inhibition or activation, changes in gene expression, and other effects at the molecular level.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid typically involves the reaction of ethyl hydrazinecarboxylate with ethyl chloroacetate to form an intermediate, which is then cyclized to form the oxadiazole ring. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol. The final product is obtained after purification through recrystallization .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 2-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid
- 2-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid
- 2-[(3-Isopropyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid
Uniqueness
2-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid is unique due to its specific ethyl substitution on the oxadiazole ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
2-[(3-ethyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O4/c1-2-5-8-6(13-9-5)3-12-4-7(10)11/h2-4H2,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXROHXRNFGPUBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)COCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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